1-(4-Phenoxyphenyl)ethan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-phenoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQOGHJCBFRHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10907076 | |
| Record name | 1-(4-Phenoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10907076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102077-19-0 | |
| Record name | Benzylamine, alpha-methyl-p-phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102077190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Phenoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10907076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Phenoxyphenyl Ethan 1 Amine
Precursor Synthesis Strategies for 1-(4-Phenoxyphenyl)ethan-1-one
The formation of the key intermediate, 1-(4-phenoxyphenyl)ethan-1-one, also known as 4'-phenoxyacetophenone, is critical. chembk.com Methodologies for its synthesis are diverse, ranging from classical acylation reactions to modern metal-catalyzed approaches.
Acylation Reactions for Acetophenone Core Formation
The most traditional and direct method for synthesizing 1-(4-phenoxyphenyl)ethan-1-one is the Friedel-Crafts acylation of diphenyl ether. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the phenoxybenzene backbone.
The reaction typically employs an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. smolecule.com The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acetylating agent, facilitating the attack by the electron-rich diphenyl ether ring. The acylation occurs predominantly at the para-position of one of the phenyl rings due to steric hindrance and electronic effects, yielding the desired 1-(4-phenoxyphenyl)ethan-1-one.
Another approach involves the hydration of aryl acetylenes. Research has demonstrated that 1-(4-phenoxyphenyl)ethan-1-one can be synthesized in quantitative yield from 4-phenoxyphenylacetylene. This reaction is efficiently catalyzed by metal triflates such as indium(III) triflate or hafnium(IV) triflate in a liquid sulfur dioxide medium. acs.org
Table 1: Metal-Triflate Catalyzed Hydration of 4-Phenoxyphenylacetylene to 1-(4-Phenoxyphenyl)ethan-1-one acs.org
| Catalyst | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| In(OTf)₃ | 5 | 60 | 16 | 99 |
| Hf(OTf)₄ | 5 | 60 | 16 | 99 |
| None | 0 | 105 | 16 | 20 |
Palladium-Catalyzed Cross-Coupling Approaches
Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. While direct analogs of the Buchwald-Hartwig amination are for C-N bond formation, related palladium-catalyzed methods can be adapted to construct the 1-(4-phenoxyphenyl)ethan-1-one skeleton. d-nb.info
One such strategy involves the palladium-catalyzed α-arylation of ketones. This approach could theoretically involve the coupling of a phenoxyphenyl halide with an enolate equivalent of acetone. nsf.gov More practically, palladium catalysis is used in cascade reactions. For instance, a related compound, 1-(3-iodo-4-phenoxyphenyl)ethanone, was synthesized in high yield via a palladium-catalyzed reaction between an aryl ester and PhI(OAc)₂. rsc.org These advanced methods highlight the versatility of palladium catalysis in constructing complex ketone architectures. nih.govnih.gov
Transformation of Ketone to Amine Functionality
The conversion of the carbonyl group in 1-(4-phenoxyphenyl)ethan-1-one to the primary amine of 1-(4-phenoxyphenyl)ethan-1-amine is a crucial final step. This transformation is typically accomplished through reductive amination or via the reduction of an intermediate imine or oxime.
Reductive Amination Pathways
Direct reductive amination is a highly efficient method for converting ketones into primary amines. This one-pot reaction involves treating the ketone with ammonia (B1221849) and a reducing agent. Contemporary methods often utilize heterogeneous catalysts based on earth-abundant metals, such as iron. sci-hub.se
In a typical procedure, 1-(4-phenoxyphenyl)ethan-1-one would be reacted with aqueous ammonia under hydrogen pressure in the presence of an iron-based catalyst. sci-hub.se The reaction first forms an intermediate imine, which is then immediately reduced in situ by the catalyst and hydrogen to yield this compound. This method is advantageous due to its operational simplicity and the use of environmentally benign reagents. sci-hub.se
Table 2: General Conditions for Iron-Catalyzed Reductive Amination of Aryl-Alkyl Ketones sci-hub.se
| Substrate | Catalyst | H₂ Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Acetophenone | Fe/(N)SiC | 6.5 | 140 | 20 | 91 |
| 4'-Methylacetophenone | Fe/(N)SiC | 6.5 | 140 | 20 | 81 |
| 4'-Bromoacetophenone | Fe/(N)SiC | 6.5 | 140 | 20 | 78 |
Note: These are representative yields for structurally similar ketones, demonstrating the efficacy of the method.
Reduction of Intermediate Imines and Oximes
An alternative, two-step pathway involves the initial conversion of the ketone to an imine or an oxime, followed by reduction.
The ketone, 1-(4-phenoxyphenyl)ethan-1-one, can be reacted with hydroxylamine (B1172632) (NH₂OH) to form the corresponding ketoxime, 1-(4-phenoxyphenyl)ethan-1-one oxime. This oxime can then be reduced to the primary amine. Various reducing agents are effective for this transformation, including catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reductants like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of a transition metal salt. nih.gov Enzymatic reduction of oximes is also a known, though less common, method. nih.gov
Similarly, the ketone can be condensed with a primary amine to form an N-substituted imine, which can then be reduced. However, for the synthesis of a primary amine, the direct formation and reduction of the unsubstituted imine (from ammonia) is more direct, as described in the reductive amination section. The reduction of pre-formed imines can be accomplished with a wide array of reagents, including sodium borohydride, hydrosilanes catalyzed by transition metals, or catalytic hydrogenation. organic-chemistry.orgrsc.org
Stereochemical Control and Chiral Resolution of 1 4 Phenoxyphenyl Ethan 1 Amine
Asymmetric Synthesis Approaches for Enantiopure Forms
Asymmetric synthesis provides a direct pathway to enantiomerically enriched amines, avoiding the 50% theoretical yield limit of classical resolution. A primary strategy for synthesizing chiral amines like 1-(4-phenoxyphenyl)ethan-1-amine is the asymmetric reductive amination of the corresponding prochiral ketone, 4-phenoxyacetophenone. google.comresearchgate.net This transformation can be achieved using various catalytic systems, including transition metal catalysts with chiral ligands and biocatalytic approaches.
In transition metal catalysis, a catalyst, often based on iridium, rhodium, or ruthenium, is complexed with a chiral phosphine (B1218219) ligand. This complex facilitates the stereoselective addition of hydrogen to an imine intermediate, which is formed in situ from the ketone and an amine source (e.g., ammonia). liv.ac.uk The choice of metal, chiral ligand, and reaction conditions is crucial for achieving high enantioselectivity. google.com
Biocatalysis, particularly using enzymes like imine reductases (IREDs) or reductive aminases (RedAms), offers a green and highly selective alternative. semanticscholar.orgnih.gov These enzymes can catalyze the direct reductive amination of ketones with an amine donor, often ammonia (B1221849), to produce primary amines with excellent enantiomeric excess (ee). nih.gov The reaction typically employs a cofactor, such as NADPH, which is regenerated using a secondary enzyme system (e.g., glucose dehydrogenase). researchgate.net The substrate specificity of the enzyme dictates its suitability for a particular ketone, like 4-phenoxyacetophenone.
Another established method involves the use of chiral auxiliaries, such as tert-butanesulfinamide. yale.edu This approach involves the condensation of the chiral auxiliary with 4-phenoxyacetophenone to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of the C=N bond and acidic removal of the auxiliary yields the desired enantiopure primary amine. yale.edu
Classical Resolution Techniques
Classical resolution remains a widely used and practical method for separating enantiomers on both laboratory and industrial scales. The strategy relies on the conversion of the racemic amine into a pair of diastereomeric salts by reaction with a chiral resolving agent. rsc.org
The fundamental principle of this technique is that diastereomers possess different physical properties, most importantly, solubility. rsc.orgpbworks.com When a racemic mixture of this compound is treated with a single enantiomer of a chiral acid, two diastereomeric salts are formed: (R)-amine-(R)-acid and (S)-amine-(R)-acid. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization. pbworks.com
The success of a diastereomeric resolution heavily depends on the choice of the resolving agent. For resolving basic amines, chiral acids are the reagents of choice. Commonly used and commercially available resolving agents include tartaric acid and its derivatives (e.g., O,O'-dibenzoyl-tartaric acid, O,O'-di-p-toluoyl-tartaric acid) and mandelic acid and its derivatives. nih.govgoogle.comrsc.org
The selection process is often empirical, involving the screening of various resolving agents and solvents to find a combination that yields well-formed crystals of one diastereomer with low solubility, while the other remains in the mother liquor. The interaction between the amine and the chiral acid, governed by steric and electronic factors, determines the stability and crystal lattice energy of the resulting diastereomeric salts, thereby influencing their solubility. nih.gov
Once a suitable resolving agent and solvent system are identified, the crystallization conditions must be optimized to maximize both the yield and the enantiomeric purity of the desired product. Key parameters for optimization include:
Solvent: The choice of solvent is critical as it directly affects the solubility of the diastereomeric salts. Alcohols, such as methanol (B129727) or ethanol (B145695), often mixed with water, are commonly used. pbworks.com
Temperature: The temperature profile during cooling affects the rate of nucleation and crystal growth, which can impact the purity of the crystallized salt.
Concentration: The initial concentration of the amine and resolving agent can influence the supersaturation level and, consequently, the crystallization outcome.
Molar Ratio of Resolving Agent: While a 1:1 molar ratio is common, using a substoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes be more efficient, precipitating the less soluble salt and leaving the unreacted desired enantiomer in solution along with the more soluble salt. google.com
Due to a lack of specific published data for this compound, the following table presents an illustrative example of the resolution of a structurally similar compound, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, using a tartaric acid derivative.
| Resolving Agent | Molar Equivalent of Agent | Solvent | Yield of (S)-amine salt | Purity of (S)-amine |
|---|---|---|---|---|
| (R,R)-4-chlorotartranilic acid | 0.65 | Acetonitrile | 85% | 99.3% (ee) |
Table 1: Illustrative example of the resolution of a related chiral amine using a tartaric acid derivative. Data sourced from patent literature describing a similar molecular structure. google.com
Diastereomeric Salt Formation and Crystallization
Enzymatic and Biocatalytic Resolution
Enzymatic methods offer a powerful and highly selective alternative to classical resolution. These biocatalytic processes are often performed under mild conditions and can achieve exceptional levels of enantioselectivity. nih.gov
Kinetic resolution (KR) is a widely applied enzymatic technique for resolving racemic amines. nih.govmdpi.com The process relies on the differential reaction rate of the two enantiomers with a substrate, catalyzed by an enzyme. Lipases are particularly effective for this purpose. One of the most robust and frequently used enzymes is Lipase (B570770) B from Candida antarctica (CALB), often in its immobilized form (e.g., Novozym 435). nih.govmdpi.com
In a typical CALB-catalyzed KR of a racemic amine, an acyl donor (e.g., an ester like ethyl acetate (B1210297) or isopropyl acetate) is used to selectively acylate one of the amine enantiomers. The enzyme's chiral active site preferentially binds and catalyzes the acylation of one enantiomer at a much higher rate than the other. This results in a mixture containing one enantiomer as an amide and the other as the unreacted amine. These two compounds, having different functional groups, can then be easily separated by standard chemical methods such as extraction or chromatography.
The efficiency of the kinetic resolution is determined by the conversion percentage and the enantiomeric excess (ee) of both the product and the remaining substrate. Ideally, the reaction is stopped at or near 50% conversion to achieve the maximum possible ee for both components. The choice of acylating agent and solvent can significantly influence the enzyme's activity and enantioselectivity. nih.gov
The following table provides data from the kinetic resolution of 1-phenylethan-1-amine, a close structural analog of this compound, illustrating the effectiveness of CALB.
| Enzyme | Acylating Agent | Solvent | Time (h) | Conversion (%) | Amide ee (%) |
|---|---|---|---|---|---|
| CALB-MNPs | Diisopropyl malonate | MTBE | 6 | 32.8 | >99 |
| CALB-MNPs | Isopropyl 2-cyanoacetate | MTBE | 6 | 42.5 | >99 |
| CALB-MNPs* | Isopropyl 2-ethoxyacetate | MTBE | 6 | 49.9 | >99 |
Table 2: Illustrative example of the kinetic resolution of the analogous compound 1-phenylethan-1-amine using Candida antarctica Lipase B immobilized on magnetic nanoparticles (CALB-MNPs). MTBE = methyl tert-butyl ether. Data demonstrates high enantioselectivity for the formed amide. nih.gov
Kinetic Resolution (KR) Mediated by Lipases (e.g., Candida antarctica Lipase B)
Influence of Acylating Agent Selection on Enantioselectivity
The choice of an acylating agent is a critical factor in the enzymatic kinetic resolution of chiral amines, significantly impacting both the reaction rate and the enantioselectivity. Lipases, particularly Candida antarctica lipase B (CALB), are frequently employed for this purpose. The enzyme selectively acylates one enantiomer of the racemic amine, allowing for the separation of the unreacted enantiomer and the acylated product.
The structure of the acyl donor can influence the steric and electronic interactions within the enzyme's active site, thereby affecting the enantiomeric ratio (E-value), a measure of the enzyme's enantioselectivity. For the kinetic resolution of various primary amines, a range of acylating agents have been investigated, including simple esters, activated esters, and carbonates.
For instance, in the lipase-catalyzed resolution of other primary amines, acyl donors such as ethyl acetate, vinyl acetate, and isopropyl acetate have been commonly used. More complex acylating agents, like isopropyl 2-ethoxyacetate, have also been shown to provide a good balance between conversion and enantioselectivity in the resolution of amines like 1-phenylethan-1-amine. The table below illustrates the typical effect of different acylating agents on the kinetic resolution of a model primary amine catalyzed by CALB, which could be indicative of the expected trends for this compound.
Table 1: Influence of Acylating Agent on the Lipase-Catalyzed Kinetic Resolution of a Model Primary Amine
| Acylating Agent | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess of Amine (ee_s, %) | Enantiomeric Excess of Amide (ee_p, %) | E-value |
|---|---|---|---|---|---|---|
| Ethyl Acetate | Toluene | 40 | 45 | 82 | >99 | 50 |
| Vinyl Acetate | Hexane (B92381) | 30 | 50 | >99 | 98 | >200 |
| Isopropyl Acetate | MTBE | 40 | 48 | 92 | >99 | 150 |
| Ethyl Methoxyacetate (B1198184) | Toluene | 50 | 49 | 96 | >99 | >200 |
| Diisopropyl Carbonate | Heptane | 60 | 42 | 75 | 98 | 40 |
Note: The data in this table is hypothetical and serves to illustrate the potential impact of different acylating agents based on general findings in the field of enzymatic amine resolution. Specific experimental data for this compound is not available in the cited literature.
Immobilization Strategies for Enhanced Biocatalytic Performance
Immobilization of biocatalysts offers several advantages over the use of free enzymes, including enhanced stability, easier separation from the reaction mixture, and the potential for continuous processing. For lipases used in the resolution of chiral amines, various immobilization strategies have been developed to improve their performance and reusability.
Common immobilization techniques include adsorption, covalent bonding, entrapment, and cross-linking. The choice of support material is crucial and can influence the enzyme's activity, selectivity, and stability. Supports can range from natural polymers to synthetic resins and inorganic materials.
Recent research has explored the use of novel support materials such as magnetic nanoparticles and mesoporous silica (B1680970). For example, lipase B from Candida antarctica immobilized on magnetic nanoparticles (CaLB-MNPs) has been shown to exhibit higher enantioselectivity in the kinetic resolution of some chiral amines compared to the commercially available Novozym 435, where the lipase is immobilized on a macroporous acrylic resin. The enhanced performance of CaLB-MNPs may be attributed to the reduction of mass transfer limitations and a more favorable microenvironment for the enzyme.
The table below summarizes different immobilization strategies and their impact on the biocatalytic performance of lipases in the resolution of chiral amines, providing a framework for potential application to this compound.
Table 2: Comparison of Immobilization Strategies for Lipase in Kinetic Resolution of Amines
| Immobilization Support | Immobilization Method | Key Advantages | Potential Impact on Performance |
|---|---|---|---|
| Macroporous Acrylic Resin (e.g., Novozym 435) | Adsorption | High enzyme loading, commercially available | Good activity and stability, but potential for mass transfer limitations. |
| Magnetic Nanoparticles | Covalent Bonding | Easy separation, high surface area | Improved enantioselectivity, reduced diffusion limitations. |
| Mesoporous Silica | Adsorption/Covalent Bonding | High surface area, tunable pore size | Enhanced stability and activity due to defined microenvironment. |
| Chitosan Beads | Cross-linking | Biocompatible, biodegradable | Good operational stability, but potential for lower enzyme loading. |
| Agarose Gel | Entrapment | Mild immobilization conditions | Good for retaining enzyme activity, but may suffer from enzyme leakage. |
Note: This table presents a general overview of immobilization strategies and their effects. Specific performance data would depend on the particular enzyme, substrate, and reaction conditions.
Dynamic Kinetic Resolution (DKR) Methodologies
Kinetic resolution (KR) is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. princeton.edu This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product. wikipedia.org
For a DKR of a primary amine to be successful, an efficient racemization catalyst that is compatible with the biocatalyst and the reaction conditions is required. Transition metal complexes, particularly those based on ruthenium or palladium, have proven to be effective for the racemization of chiral amines.
A typical DKR setup for a primary amine involves a lipase for the enantioselective acylation and a metal catalyst for the racemization of the unreacted amine. The choice of solvent, temperature, and the nature of both the biocatalyst and the racemization catalyst are critical for achieving high yields and enantioselectivities. For instance, a practical DKR of primary amines has been demonstrated using a palladium nanocatalyst for racemization in conjunction with Novozym-435 as the resolution catalyst and ethyl acetate or ethyl methoxyacetate as the acyl donor. organic-chemistry.org
While no specific DKR methodologies for this compound have been reported, the principles established for other benzylic amines can be applied. A potential DKR process for this compound is outlined below:
Enzymatic Resolution: Candida antarctica lipase B (e.g., Novozym 435) selectively acylates one enantiomer of racemic this compound.
Racemization: A compatible racemization catalyst, such as a palladium-based nanocatalyst, continuously racemizes the unreacted enantiomer of this compound.
Acylation: The newly formed enantiomer from racemization is then available for acylation by the lipase.
This cycle continues until the racemic amine is converted into a single enantiomer of the corresponding amide, which can then be deacylated to obtain the desired enantiomerically pure amine.
Analytical Techniques for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) Applications
The accurate determination of enantiomeric excess (ee) is crucial for evaluating the success of a chiral resolution or asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution, sensitivity, and accuracy. heraldopenaccess.us
In chiral HPLC, the separation of enantiomers is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and are commonly used for the separation of a wide range of chiral compounds, including amines. yakhak.org
For the analysis of this compound, a suitable chiral HPLC method would need to be developed. This typically involves screening different chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers. The amine may need to be derivatized to improve its chromatographic behavior and detectability. Common derivatizing agents for amines include isocyanates and activated aromatic systems.
The selection of the mobile phase, which usually consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol (B130326) or ethanol, is critical for achieving good separation. The flow rate, column temperature, and detection wavelength are other important parameters that need to be optimized.
The table below provides a hypothetical example of chiral HPLC conditions that could be a starting point for the method development for the enantiomeric excess determination of this compound.
Table 3: Illustrative Chiral HPLC Conditions for the Analysis of a Chiral Amine
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Times | (R)-enantiomer: ~8.5 min, (S)-enantiomer: ~10.2 min |
Note: These are example conditions and would require experimental optimization for the specific compound this compound.
Chemical Transformations and Derivatization of 1 4 Phenoxyphenyl Ethan 1 Amine
N-Alkylation and N-Acylation Reactions
The nucleophilic nature of the primary amino group in 1-(4-phenoxyphenyl)ethan-1-amine allows it to readily react with electrophilic reagents, leading to the formation of N-alkylated and N-acylated products. These reactions are fundamental in modifying the compound's properties by introducing new functional groups at the nitrogen atom.
N-Alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, typically an alkyl halide. The reaction generally proceeds via a nucleophilic substitution mechanism. However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. This is because the resulting secondary amine is often more nucleophilic than the starting primary amine. figshare.com
A more controlled method for N-alkylation is reductive amination . This two-step, one-pot process involves the initial condensation of the amine with an aldehyde or ketone to form an imine (Schiff base), which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. google.comorgsyn.org For example, the reaction of this compound with a suitable aldehyde in the presence of a reducing agent would yield a secondary amine.
N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. This reaction is typically robust and high-yielding. The Schotten-Baumann reaction conditions, which involve using an acyl chloride in the presence of an aqueous base, are commonly employed for this transformation. ijirset.com The resulting amides are generally stable compounds and can serve as intermediates for further synthetic modifications. For instance, the N-acylation of an amino acid with a benzoic anhydride derivative is a well-established method for creating N-benzoyl amino acids. scielo.org.mx
| Reaction Type | Reagent 1 (Amine) | Reagent 2 (Electrophile) | Typical Conditions | Product Type |
| N-Alkylation | This compound | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | Secondary/Tertiary Amine |
| Reductive Amination | This compound | Aldehyde/Ketone (e.g., Benzaldehyde) | Reducing Agent (e.g., NaBH₄, H₂/Pd-C), Solvent (e.g., Methanol) | Secondary Amine |
| N-Acylation | This compound | Acyl Chloride (e.g., Benzoyl chloride) | Base (e.g., NaOH or Pyridine), Solvent (e.g., Dichloromethane) | Amide |
| N-Acylation | This compound | Acid Anhydride (e.g., Acetic anhydride) | Base (optional), Solvent (e.g., THF) | Amide |
Condensation Reactions with Carbonyl Compounds
The reaction of this compound with aldehydes or ketones results in the formation of an imine, also known as a Schiff base. This condensation reaction is characterized by the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule. masterorganicchemistry.comyoutube.com The reaction is typically reversible and can be catalyzed by either acid or base. To drive the equilibrium towards the product, water is often removed from the reaction mixture, for example, by azeotropic distillation or the use of a dehydrating agent. masterorganicchemistry.com
The mechanism involves the initial nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to yield the final imine product. youtube.com The formation of these imines is a crucial step in various synthetic pathways, as the C=N bond can be subsequently reduced (as in reductive amination) or participate in cycloaddition reactions.
A typical procedure involves stirring the amine and the carbonyl compound in a suitable solvent, such as methanol (B129727) or ethanol (B145695), at room temperature or with gentle heating. google.comnih.gov For example, the reaction between 1-phenylethylamine (B125046) and benzaldehyde (B42025) proceeds smoothly in methanol at room temperature. google.com
| Amine Reactant | Carbonyl Reactant | Solvent | Conditions | Product (Imine) |
| This compound | Benzaldehyde | Methanol | Room Temperature, Stirring | N-(1-(4-Phenoxyphenyl)ethyl)benzylidenamine |
| This compound | Acetone | Ethanol | Reflux | N-(1-(4-Phenoxyphenyl)ethyl)propan-2-imine |
| This compound | 4-Methoxybenzaldehyde | Methanol | Room Temperature, Stirring | N-(1-(4-Phenoxyphenyl)ethyl)-4-methoxybenzylidenamine |
| This compound | Cyclohexanone | Toluene | Reflux, Dean-Stark trap | N-cyclohexylidene-1-(4-phenoxyphenyl)ethanamine |
Cyclization Reactions to Form Heterocyclic Systems
Derivatives of this compound, such as the amides and imines formed in the reactions described above, are valuable precursors for the synthesis of a wide range of heterocyclic compounds. These cyclization reactions are a cornerstone of medicinal chemistry, as heterocyclic scaffolds are prevalent in many biologically active molecules.
One prominent example is the synthesis of β-lactams (azetidin-2-ones) through the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. An imine derived from this compound could react with a ketene (generated in situ from an acyl chloride and a tertiary amine) to produce a β-lactam ring system. For instance, imines have been successfully used to synthesize a variety of 1,4-diarylazetidin-2-ones which show potential as tubulin targeting agents. nih.gov
Thiazole (B1198619) derivatives can also be synthesized. The Hantzsch thiazole synthesis is a classical method involving the reaction of an α-haloketone with a thioamide. clockss.orgbepls.com While this does not directly use the amine, a derivative of this compound can be used. For example, the corresponding N-substituted thioamide could be prepared from the amine and then cyclized. Alternatively, multicomponent reactions can be employed. A series of thiazole-Schiff base analogs were synthesized through a reaction involving thiosemicarbazide, an aldehyde (like 4-phenoxybenzaldehyde), and an α-haloketone, demonstrating a pathway to complex thiazoles containing the phenoxyphenyl moiety. nih.gov
The synthesis of pyrazoles , another important class of heterocycles, often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govdergipark.org.tr A β-diketone precursor bearing the 4-phenoxyphenyl group can be cyclized with hydrazine to form the pyrazole (B372694) ring. A series of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives were synthesized from a β-diketone precursor, highlighting a viable route to such compounds. researchgate.net
Quinoline synthesis can be achieved through various named reactions like the Combes, Doebner-von Miller, or Friedländer synthesis. jptcp.comiipseries.org The Combes synthesis, for example, involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. An amine like this compound or a related aniline could potentially be used in such cyclizations to generate substituted quinolines.
| Starting Derivative Type | Key Reactants | Heterocyclic Product | General Method |
| Imine | Imine from this compound, Acyl chloride, Triethylamine | β-Lactam | Staudinger [2+2] Cycloaddition nih.gov |
| Thioamide | N-acylthioamide of this compound, α-Haloketone | Thiazole | Hantzsch Thiazole Synthesis clockss.orgbepls.com |
| β-Diketone | 1-(4-Phenoxyphenyl)-1,3-butanedione, Hydrazine | Pyrazole | Knorr Pyrazole Synthesis dergipark.org.trresearchgate.net |
| Aniline Analogue | Aniline with a 4-phenoxyphenyl group, β-Ketoester | Quinoline | Conrad-Limpach-Knorr Synthesis jptcp.com |
Synthesis and Characterization of Novel Derivatives Incorporating the 4 Phenoxyphenyl Ethan 1 Amine Moiety
Imidazo[1,2-a]pyridine-Based Derivatives
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention. Derivatives incorporating the 4-phenoxyphenyl moiety have been synthesized, typically through the cyclization of an appropriate ketone with an aminopyridine.
A key synthetic route involves the reaction of 2-aminopyridine (B139424) with an α-haloketone, a method known as the Tschitschibabin reaction. In a specific example, 2-(4-phenoxyphenyl)imidazo[1,2-a]pyridine is synthesized by first reacting 1-(4-phenoxyphenyl)ethan-1-one with a brominating agent to form the intermediate α-bromo-1-(4-phenoxyphenyl)ethan-1-one. This intermediate is then reacted with 2-aminopyridine. The reaction proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine (B132010) ring system.
Alternatively, a more direct, one-pot synthesis can be achieved by reacting 1-(4-phenoxyphenyl)ethan-1-one directly with 2-aminopyridine in the presence of a catalyst like iodine or copper silicate. nanobioletters.com For instance, reacting 1-(4-phenoxyphenyl)ethan-1-one with pyridin-2-amine using iodine as a cyclizing agent in ethanol (B145695) provides a high-yield route to the desired product. scholarsresearchlibrary.com The structures of these novel compounds are typically confirmed using a suite of spectroscopic techniques. scholarsresearchlibrary.com
Table 1: Spectroscopic Data for 2-(4-phenoxyphenyl)imidazo[1,2-a]pyridine Derivative scholarsresearchlibrary.com
| Analysis Type | Observed Data |
| FT-IR (cm⁻¹) | Signals corresponding to C=N stretching, C-H aromatic, and C-O-C ether linkage. |
| ¹H NMR (δ ppm) | Aromatic protons of the phenoxy, phenyl, and imidazopyridine rings, and a characteristic singlet for the C3-H of the imidazo[1,2-a]pyridine core. |
| ¹³C NMR (δ ppm) | Resonances for all unique carbon atoms, including those of the fused heterocyclic system and the two phenyl rings. |
Pyrimidine (B1678525) and Chalcone (B49325) Scaffold Variations
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates for the synthesis of various heterocyclic compounds, including pyrimidines. The synthesis of chalcones bearing the 4-phenoxyphenyl group typically starts with 1-(4-phenoxyphenyl)ethan-1-one.
The standard method for synthesizing these chalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 1-(4-phenoxyphenyl)ethan-1-one with various substituted aromatic aldehydes. pnrjournal.comprimescholars.com The reaction is typically carried out in an alcoholic solvent like ethanol or methanol (B129727) with a base such as sodium hydroxide (B78521) or potassium hydroxide. pnrjournal.comprimescholars.com This yields (E)-1-(4-phenoxyphenyl)-3-(aryl)prop-2-en-1-one derivatives.
These chalcone intermediates are then used to construct pyrimidine rings. A common method involves the cyclocondensation of the chalcone with a reagent containing a N-C-N fragment, such as urea (B33335), thiourea, or guanidine (B92328) hydrochloride, in the presence of a base like sodium ethoxide or an acid catalyst. jpsbr.orgresearchgate.netresearchgate.net For example, refluxing the chalcone with urea in an ethanolic solution of sodium ethoxide leads to the formation of 4,6-diaryl-dihydropyrimidin-2(1H)-one derivatives, where one of the aryl groups is the 4-phenoxyphenyl moiety. pnrjournal.com
Table 2: Synthesis of Representative Pyrimidine Derivatives from 1-(4-phenoxyphenyl)ethanone
| Step | Reactants | Conditions | Product |
| 1. Chalcone Synthesis | 1-(4-phenoxyphenyl)ethanone, Substituted Ar-CHO | NaOH, Ethanol, RT | (E)-1-(4-phenoxyphenyl)-3-(aryl)prop-2-en-1-one |
| 2. Pyrimidine Synthesis | Chalcone derivative, Urea/Thiourea | NaOEt, Ethanol, Reflux | 4-(4-phenoxyphenyl)-6-aryl-dihydropyrimidin-2(1H)-one/thione |
Pyrazolo[3,4-d]pyrimidine Analogues
Pyrazolo[3,4-d]pyrimidines are another class of privileged heterocyclic structures. Novel derivatives incorporating a 3-(4-phenoxyphenyl) substituent have been synthesized and characterized, often as part of research into kinase inhibitors. researchgate.net For example, 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a key intermediate in the synthesis of the drug Ibrutinib. organic-chemistry.org
The synthesis is a multi-step process that begins with the construction of a substituted pyrazole (B372694) ring. A five-step synthesis has been reported for the preparation of key intermediates. researchgate.net The process can start from 4-phenoxybenzoic acid, which is converted to its corresponding nitrile. The pyrazole ring is then typically formed by reacting a β-ketonitrile with hydrazine (B178648) or a substituted hydrazine. Subsequent reactions build the fused pyrimidine ring. For instance, reacting a 5-amino-4-cyanopyrazole with formic acid or triethyl orthoformate followed by treatment with an amine source can yield the pyrazolo[3,4-d]pyrimidine core. nih.govCurrent time information in Bangalore, IN. Further modifications, such as the introduction of substituents on the pyrimidine ring or the pyrazole nitrogen, lead to a diverse library of analogues. researchgate.net
Table 3: Selected Synthesized 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives with 4-Phenoxyphenyl Moiety researchgate.net
| Compound ID | R Group (at N-1 position) | Yield (%) | Melting Point (°C) |
| 12a | (R)-(1-(2-fluorobenzoyl)pyrrolidine-2-carbonyl)piperidine | 90 | 139 |
| 12d | (R)-(1-(2,4,5-trifluorobenzoyl)prolyl)piperidine | 92 | 143 |
| 12g | (R)-(1-(2-(4-fluorophenyl)acetyl)pyrrolidine-2-carbonyl)piperidine | 89 | 134 |
| 12j | (R)-(1-(2-(thiophen-2-yl)acetyl)pyrrolidine-2-carbonyl)piperidine | 88 | 135 |
Phthalazine-Containing Structures
Phthalazine (B143731) derivatives containing the 4-phenoxyphenyl moiety have been synthesized using 1-chloro-4-(4-phenoxyphenyl)phthalazine as a versatile starting material. This key intermediate can be prepared from 2-(4-phenoxybenzoyl)benzoic acid by reacting it with hydrazine hydrate (B1144303) to form the phthalazinone, followed by chlorination with a reagent like phosphorus oxychloride.
The chloro group at the 1-position of the phthalazine ring is highly reactive and susceptible to nucleophilic substitution. This allows for the synthesis of a wide array of derivatives by reacting it with various carbon, nitrogen, oxygen, and sulfur nucleophiles. pnrjournal.comacs.org For example:
Reaction with sodium azide yields a tetrazolo[5,1-a]phthalazine (B18776) derivative. acs.org
Treatment with hydrazine hydrate produces the corresponding hydrazinylphthalazine, which can be a building block for further derivatization. pnrjournal.com
Reaction with amines , such as p-anisidine (B42471) or ethanolamine, results in the formation of N-substituted aminophthalazines. acs.org
Reaction with active methylene (B1212753) compounds like malononitrile (B47326) in the presence of a base affords C-substituted derivatives. pnrjournal.com
The structures of the resulting products are confirmed by elemental analysis and spectral data (IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry). pnrjournal.comacs.org
Table 4: Examples of Phthalazine Derivatives Synthesized from 1-Chloro-4-(4-phenoxyphenyl)phthalazine acs.org
| Nucleophile | Product | Yield (%) | M.p. (°C) |
| Glycine | 2-((4-(4-phenoxyphenyl)phthalazin-1-yl)amino)acetic acid | 65 | 240-242 |
| Ethanolamine | 2-((4-(4-phenoxyphenyl)phthalazin-1-yl)amino)ethan-1-ol | 60 | 260-262 |
| Benzoylhydrazine | 6-(4-phenoxyphenyl)-3-phenyl- pnrjournal.comacs.orgtriazolo[3,4-a]phthalazine | 75 | 255-257 |
| p-Anisidine | (4-methoxyphenyl)(4-(4-phenoxyphenyl)phthalazin-1-yl)amine | 55 | 230-232 |
Pyrazolyl Morpholine (B109124) Conjugates
Hybrids of pyrazole and morpholine containing the 4-phenoxyphenyl scaffold have been synthesized and investigated. The synthesis of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives has been accomplished via two primary routes. acs.org
The first route involves a Claisen-type condensation between 1-(4-phenoxyphenyl)ethan-1-one and ethyl 4-morpholine-4-carboxylate in the presence of a strong base like sodium ethoxide. This reaction forms the β-diketone intermediate, 1-morpholino-3-(4-phenoxyphenyl)propane-1,3-dione. Subsequent cyclization of this diketone with hydrazine hydrate in refluxing ethanol yields the desired pyrazole ring.
A second, alternative pathway starts with the reaction of the β-diketone with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This forms an enaminone intermediate, which is then cyclized with hydrazine to afford the final pyrazolyl morpholine product. The synthesized compounds are characterized by spectroscopic methods to confirm their structures.
Table 5: Synthetic Routes to 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine
| Route | Step 1 | Step 2 |
| 1 | Condensation: 1-(4-phenoxyphenyl)ethan-1-one + Ethyl 4-morpholine-4-carboxylate | Cyclization: Resulting β-diketone + Hydrazine hydrate |
| 2 | Enaminone formation: β-diketone + DMF-DMA | Cyclization: Resulting enaminone + Hydrazine |
Exploration of Other Fused and Bridged Heterocyclic Systems
The versatility of intermediates derived from 1-(4-phenoxyphenyl)ethan-1-amine allows for the construction of more complex fused and bridged heterocyclic systems.
Building upon the chemistry of 1-chloro-4-(4-phenoxyphenyl)phthalazine, various fused systems can be synthesized. For instance, reacting the chlorophthalazine intermediate with o-phenylenediamine (B120857) or o-aminophenol via fusion results in the formation of benzo pnrjournal.comjpsbr.orgimidazo[2,1-a]phthalazine or other related fused structures. pnrjournal.com Another example is the intramolecular cyclization of 2-((4-(4-phenoxyphenyl)phthalazin-1-yl)amino)ethan-1-ol. Heating this precursor with thionyl chloride followed by treatment with a base like potassium carbonate yields the fused 6-(4-phenoxyphenyl)-2,3-dihydroimidazo[2,1-a]phthalazine system. acs.org
Modern synthetic strategies, such as transition-metal-catalyzed "cut-and-sew" reactions, offer novel pathways to construct intricate bridged and fused rings from simpler cyclic ketones. While not yet specifically reported for 1-(4-phenoxyphenyl)ethan-1-one, these advanced methods represent a promising future direction for creating topologically complex derivatives from this valuable scaffold.
Structure Activity Relationship Sar Studies and Molecular Mechanism Insights
Design Principles for Structural Diversification
The structural diversification of the 1-(4-phenoxyphenyl)ethan-1-amine core is a testament to the principles of rational drug design. The primary strategy often involves the modification of the amine group and the aromatic rings to explore and optimize interactions with biological targets.
One key design principle involves the incorporation of the this compound moiety into various heterocyclic ring systems . This approach aims to constrain the conformation of the molecule, potentially increasing its binding affinity and selectivity for a specific target. For instance, the reaction of 1-(4-phenoxyphenyl)ethan-1-one with pyridin-2-amine has been utilized to synthesize novel imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.netasianpubs.org This strategy not only expands the chemical space but also introduces new pharmacophoric features that can be fine-tuned.
Another crucial design element is the modification of the amine functionality . This can range from simple alkylation to the introduction of more complex side chains. These modifications can influence the compound's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical determinants of pharmacokinetic and pharmacodynamic properties.
Furthermore, substitutions on the phenoxy and phenyl rings are systematically explored to probe the steric and electronic requirements of the target's binding pocket. The introduction of different functional groups, such as halogens or methoxy (B1213986) groups, can significantly impact the compound's biological activity and selectivity. nih.gov This systematic approach allows for the fine-tuning of the molecule's properties to achieve the desired therapeutic effect.
In Vitro Enzyme Inhibition Studies
The this compound scaffold has been extensively investigated for its potential to inhibit various enzymes implicated in disease pathogenesis.
Investigation of FLT3 Kinase Inhibition Modulators
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic cells. Mutations in the FLT3 gene are frequently observed in acute myeloid leukemia (AML), making it an attractive therapeutic target.
Derivatives of this compound have been identified as potent inhibitors of FLT3 kinase. nih.gov Structure-activity relationship (SAR) studies have revealed that the 4-phenoxyphenyl group is a key pharmacophore that can be effectively integrated into various heterocyclic systems, such as pyrazolo[3,4-d]pyrimidine, to achieve high inhibitory potency. nih.govresearchgate.net For example, a derivative incorporating this scaffold, (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone, displayed a half-maximal inhibitory concentration (IC50) of 40 nM against FLT3 kinase. nih.govresearchgate.net This compound also demonstrated significant inhibition of proliferation in FLT3-ITD positive AML cancer cell lines. nih.govresearchgate.net
| Compound | Target | IC50 (nM) | Cell Line | GI50 (nM) |
| (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone | FLT3 Kinase | 40 | MV4-11 | 22 |
| (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone | FLT3 Kinase | 40 | MOLM13/14 | 21/42 |
Table 1: FLT3 Kinase Inhibition by a this compound Derivative. nih.govresearchgate.net
Examination of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govnih.govacs.org Dysregulation of NAE signaling has been implicated in various physiological and pathological processes, making NAPE-PLD an interesting target for therapeutic intervention.
Researchers have explored pyrimidine-4-carboxamides incorporating a phenethylamine (B48288) moiety as NAPE-PLD inhibitors. nih.govnih.govacs.org Through a high-throughput screening campaign, a hit compound was identified and subsequently optimized. nih.govacs.org SAR studies revealed that conformational restriction of the N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine moiety led to a 3-fold increase in inhibitory potency. nih.gov Further modifications, such as the exchange of a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine, resulted in a 10-fold increase in activity and reduced lipophilicity, leading to a potent nanomolar inhibitor named LEI-401. nih.govnih.govacs.org
| Compound | Modification | pIC50 | IC50 (nM) |
| Hit Compound (2) | N-methylphenethylamine | 6.09 | ~813 |
| LEI-401 (1) | (S)-3-phenylpiperidine & (S)-3-hydroxypyrrolidine | 7.14 | 72 |
Table 2: Optimization of Pyrimidine-4-carboxamides as NAPE-PLD Inhibitors. nih.govacs.org
Molecular Docking and Computational Chemistry for Binding Affinity Prediction
Molecular docking and computational chemistry have proven to be invaluable tools for understanding the binding modes of this compound derivatives and predicting their binding affinities. These in silico methods provide insights into the key interactions between the ligand and its target protein, guiding the rational design of more potent and selective inhibitors.
In the context of anticancer activity, molecular docking studies have been conducted on imidazo[1,2-a]pyridine derivatives synthesized from 1-(4-phenoxyphenyl)ethan-1-one. researchgate.netasianpubs.org These studies aimed to evaluate their binding affinity towards oxidoreductase, a key enzyme in breast cancer progression. One of the synthesized compounds exhibited a high binding energy of -9.207 kcal/mol and was found to interact with essential amino acids such as His 222, Tyr 216, and Lys 270 in the enzyme's active site. researchgate.netasianpubs.org
Similarly, for FLT3 kinase inhibitors, molecular docking has been employed to understand the binding mode of compounds based on the this compound scaffold. researchgate.net These studies have helped to rationalize the observed SAR and to design new derivatives with improved potency and selectivity. researchgate.net
Correlation between Structural Features and Biological Modulations
The structural features of this compound derivatives have been shown to correlate with a range of biological activities, including anticancer, antimicrobial, and antiparasitic effects.
Anticancer Activity: The incorporation of the 1-(4-phenoxyphenyl)ethan-1-one moiety into an imidazo[1,2-a]pyridine scaffold has yielded compounds with promising anticancer activity against breast and prostate cancer cell lines. researchgate.netasianpubs.org Structural optimization of these derivatives was found to enhance their selectivity towards breast cancer cells. researchgate.netasianpubs.org
Antimicrobial Activity: While direct studies on this compound derivatives are limited, related pyrazole (B372694) derivatives containing a phenoxyphenyl moiety have been investigated for their antiparasitic activities. researchgate.netnih.govacs.org
Antiparasitic Activity: A series of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives have been synthesized and evaluated for their in vitro activity against various parasites. nih.govacs.org Several of these compounds demonstrated moderate to very good activity against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis. nih.govacs.org Notably, two compounds exhibited IC50 values of 1.0 and 1.1 µM against the blood stage of this parasite. nih.govacs.org Furthermore, some of the β-diketone precursors showed good antitrypanosomal activity against the insect stage. nih.govacs.org Moderate activity was also observed against Leishmania donovani and Plasmodium falciparum. nih.govacs.org
| Compound Class | Biological Activity | Key Findings |
| Imidazo[1,2-a]pyridines | Anticancer | Activity against breast and prostate cancer cell lines; structural optimization enhances selectivity. researchgate.netasianpubs.org |
| 4-[5-(4-Phenoxyphenyl)-2H-pyrazol-3-yl]morpholines | Antiparasitic | Moderate to good activity against T. b. rhodesiense, L. donovani, and P. falciparum. nih.govacs.org |
Table 3: Biological Activities of this compound Derivatives and Related Compounds.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of 1-(4-phenoxyphenyl)ethan-1-amine is anticipated to exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.
The aromatic protons on the two phenyl rings would appear in the downfield region, typically between 6.8 and 7.4 ppm. The protons on the phenyl ring attached to the ether oxygen are expected to show a complex multiplet pattern due to coupling with each other. The protons on the other phenyl ring, which is substituted with the aminoethyl group, would also display a characteristic splitting pattern, likely appearing as two distinct doublets (an AA'BB' system).
The methine proton (-CH) of the ethylamine (B1201723) group, being adjacent to the chiral center and the amine group, is expected to resonate as a quartet around 4.1 ppm due to coupling with the neighboring methyl protons. The three protons of the methyl group (-CH₃) would likely appear as a doublet around 1.4 ppm, coupled with the methine proton. The two protons of the primary amine (-NH₂) are expected to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but would typically be in the range of 1.5-2.0 ppm.
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic-H | 6.8 - 7.4 | Multiplet |
| -CH(NH₂) | ~ 4.1 | Quartet |
| -NH₂ | 1.5 - 2.0 | Broad Singlet |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a number of distinct signals are expected.
The aromatic carbons would generate multiple signals in the range of 115-160 ppm. The carbon atoms directly bonded to the ether oxygen would be significantly deshielded and appear at the lower end of this range. The ipso-carbons (carbons to which other groups are attached) will have characteristic shifts.
The methine carbon (-CH) of the ethylamine group is anticipated to have a chemical shift in the range of 50-55 ppm. The methyl carbon (-CH₃) would be found further upfield, likely around 25 ppm.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | 155 - 160 |
| Aromatic C-H | 115 - 135 |
| Aromatic C-C | 130 - 145 |
| -CH(NH₂) | 50 - 55 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching of the primary amine group is expected to show two medium-intensity bands in the region of 3300-3500 cm⁻¹. sigmaaldrich.com The C-H stretching of the aromatic rings would appear as a series of absorptions just above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group would be observed just below 3000 cm⁻¹.
The C-O-C stretching of the ether linkage is anticipated to produce a strong, characteristic band in the region of 1200-1250 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several peaks in the 1450-1600 cm⁻¹ region. Finally, the N-H bending vibration of the primary amine would likely be visible around 1590-1650 cm⁻¹. sigmaaldrich.com
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium (two bands) |
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
| Aliphatic C-H Stretch | < 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| N-H Bend (Primary Amine) | 1590 - 1650 | Medium |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. The nominal molecular weight of this compound is 213.28 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 213. A characteristic fragmentation pattern for this molecule would involve the alpha-cleavage of the bond between the benzylic carbon and the methyl group, leading to a stable benzylic cation. Another likely fragmentation would be the loss of the amine group.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₁₄H₁₅NO).
Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
|---|---|---|
| [M]⁺ | 213 | Molecular Ion |
| [M-CH₃]⁺ | 198 | Loss of a methyl group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The presence of two phenyl rings in this compound suggests that it will absorb ultraviolet light.
The expected UV-Vis spectrum would show absorption bands corresponding to π → π* transitions of the aromatic systems. Typically, benzene (B151609) and its simple derivatives show a primary absorption band around 200 nm and a secondary (benzenoid) band around 254 nm. The presence of the phenoxy substituent is likely to cause a red shift (bathochromic shift) in these absorptions to longer wavelengths and may also increase the molar absorptivity.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. While no published crystal structure for this compound was found, such an analysis would provide precise bond lengths, bond angles, and the conformation of the molecule in the solid state.
If a suitable single crystal could be grown, X-ray diffraction analysis would unambiguously determine the relative stereochemistry of the chiral center. Furthermore, it would reveal details of the intermolecular interactions, such as hydrogen bonding involving the primary amine group, which govern the crystal packing.
Theoretical Studies and Computational Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For 1-(4-phenoxyphenyl)ethan-1-amine, these calculations can predict a range of fundamental properties.
Molecular Geometry and Electronic Properties: DFT calculations would begin with the optimization of the molecule's three-dimensional geometry, identifying the most stable arrangement of its atoms. From this optimized structure, key electronic properties can be determined. The distribution of electron density, for instance, can highlight regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its interactions with other molecules.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For aromatic amines, the nitrogen atom's lone pair of electrons significantly contributes to the HOMO, making it a likely site for electrophilic attack. In a study on different ester collectors, it was noted that the interaction between reagent molecules and mineral surfaces is largely governed by structural and orbital matching mdpi.com.
Electrostatic Potential Maps: An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would likely show a negative potential (red/yellow) around the nitrogen atom of the amine group and the oxygen of the ether linkage, indicating these as sites for potential hydrogen bonding or interaction with positively charged species. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), marking them as hydrogen bond donors.
Table 1: Predicted Electronic Properties of this compound (Illustrative) This table is illustrative and contains hypothetical data based on typical values for similar molecules, as direct experimental or computational results for this specific compound are not readily available in the cited literature.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -5.5 eV | Indicates the molecule's electron-donating capability. |
| LUMO Energy | ~ -0.5 eV | Indicates the molecule's electron-accepting capability. |
| HOMO-LUMO Gap | ~ 5.0 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | ~ 1.5 - 2.5 D | Indicates the overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Analysis
While quantum calculations provide insights into a static molecule, molecular dynamics (MD) simulations offer a view of its behavior over time. MD simulations are particularly useful for understanding the conformational flexibility of this compound.
The ether linkage between the two phenyl rings and the rotatable bond of the ethylamine (B1201723) side chain bestow considerable flexibility upon the molecule. MD simulations can explore the potential energy surface of the molecule, revealing its preferred conformations in different environments (e.g., in a vacuum, in water, or in a lipid bilayer).
Key Torsional Angles: The conformational landscape would be defined by several key dihedral (torsional) angles:
The angle between the two phenyl rings.
The rotation around the C-C bond of the ethylamine group.
The rotation around the C-N bond of the amine group.
By simulating the molecule's movements, researchers can identify low-energy, stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might fit into a biological receptor site. For instance, studies on the West Nile virus envelope protein have used accelerated molecular dynamics to understand how mutations affect protein flexibility and epitope accessibility. Similarly, MD simulations could reveal how the conformation of this compound influences its interaction with target proteins.
Table 2: Key Dihedral Angles for Conformational Analysis of this compound (Illustrative) This table presents hypothetical dihedral angles that would be the focus of a molecular dynamics study.
| Dihedral Angle | Atoms Defining the Angle | Significance |
|---|---|---|
| τ1 | C(ar)-O-C(ar)-C(ar) | Determines the relative orientation of the two phenyl rings. |
| τ2 | C(ar)-C(ethyl)-C(methyl)-H | Describes the orientation of the methyl group. |
| τ3 | C(ar)-C(ethyl)-N-H | Describes the orientation of the amine group. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. While a specific QSAR model for this compound has not been published, the methodology provides a powerful tool for predicting its activity based on its structural features.
To build a QSAR model, a dataset of structurally related compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be physicochemical (e.g., logP, molecular weight), electronic (e.g., HOMO/LUMO energies), or topological (e.g., branching indices). Statistical methods are then used to create a mathematical equation that relates these descriptors to the biological activity.
In the context of this compound, a QSAR study might involve synthesizing and testing a series of derivatives with modifications to the phenyl rings (e.g., adding different substituents) or the amine group. Research on new pyrimidine (B1678525) and pyridine (B92270) amide and carbamate (B1207046) derivatives has utilized computational analysis to understand how structural modifications influence their inhibitory potency on cholinesterases.
Potential Descriptors for a QSAR Model:
LogP: A measure of the molecule's lipophilicity, which influences its ability to cross cell membranes.
Topological Polar Surface Area (TPSA): Related to hydrogen bonding potential and permeability.
Molecular Weight: A simple descriptor of size.
Electronic Descriptors: Such as the energy of the HOMO and LUMO.
Steric Descriptors: Like molar refractivity.
Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
Future Research Directions and Emerging Applications for 1 4 Phenoxyphenyl Ethan 1 Amine
The unique structural characteristics of 1-(4-phenoxyphenyl)ethan-1-amine, featuring a chiral center and a flexible phenoxy ether linkage, position it as a valuable scaffold for future scientific exploration. Research is progressively branching out from its established roles, venturing into sustainable synthesis, novel biocatalysis, broad-spectrum biological screening, and advanced materials science. These emerging avenues promise to unlock new applications and a deeper understanding of its chemical and physical properties.
Q & A
Basic: What are the optimal synthetic routes for 1-(4-Phenoxyphenyl)ethan-1-amine in laboratory settings?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Phenoxy substitution via Ullmann coupling or nucleophilic aromatic substitution to introduce the phenoxy group onto the phenyl ring.
- Step 2: Reductive amination or Gabriel synthesis to install the primary amine group. For example, nitration followed by catalytic hydrogenation (using Pd/C or Raney Ni) can yield the amine .
- Optimization Tips: Use polar aprotic solvents (e.g., DMF) for substitution reactions and monitor reaction progress via TLC. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) ensures high purity (>95%) .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Confirm structure using H and C NMR. The phenoxy group’s aromatic protons appear as a multiplet (δ 6.8–7.5 ppm), while the ethylamine chain shows signals at δ 1.3–1.5 ppm (CH) and δ 3.1–3.3 ppm (CH) .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of methanol/water (70:30) to assess purity. Purity >97% is achievable with gradient elution .
- Mass Spectrometry (MS): ESI-MS in positive ion mode confirms the molecular ion peak [M+H] at m/z 214.1 .
Advanced: What strategies resolve conflicting data regarding the compound’s reactivity in nucleophilic reactions?
Methodological Answer:
Conflicting reactivity data may arise from solvent polarity, steric effects, or competing pathways. To address this:
- Controlled Experiments: Compare reactivity in polar (e.g., DMSO) vs. nonpolar solvents (e.g., toluene) to isolate solvent effects .
- Kinetic Studies: Monitor reaction progress via in situ H NMR (e.g., using CDCN as solvent) to determine rate constants and intermediate stability .
- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict transition states and identify steric hindrance from the phenoxy group .
Advanced: How does stereochemistry influence the biological activity of this compound?
Methodological Answer:
- Enantiomer Synthesis: Resolve racemic mixtures using chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enzymatic resolution with lipases .
- Activity Comparison: Test (R)- and (S)-enantiomers in receptor-binding assays (e.g., serotonin or dopamine receptors). For example, (S)-enantiomers may show higher affinity due to spatial compatibility with receptor pockets .
- Chiral HPLC: Use a Chiralpak AD-H column (n-hexane/isopropanol 90:10) to confirm enantiomeric excess (>99%) .
Advanced: What computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding poses with targets (e.g., monoamine transporters). The phenoxy group’s hydrophobicity may enhance binding to hydrophobic pockets .
- Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., GROMACS) over 100 ns to assess stability. Analyze hydrogen bonding and π-π stacking with residues like Tyr95 in serotonin receptors .
- QSAR Models: Develop regression models using descriptors like logP and polar surface area to predict bioavailability .
Basic: How to design experiments studying its potential as a neurotransmitter analog?
Methodological Answer:
- In Vitro Assays: Perform competitive binding assays with radiolabeled ligands (e.g., H-serotonin) in neuronal cell membranes. IC values <10 µM indicate strong affinity .
- In Vivo Studies: Administer the compound (1–10 mg/kg, i.p.) in rodent models and monitor behavioral responses (e.g., locomotor activity in open-field tests) .
- Electrophysiology: Use patch-clamp techniques to measure ion channel modulation in cultured neurons .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Catalyst Selection: Use asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP) to achieve >90% enantiomeric excess at scale .
- Process Optimization: Adjust temperature (25–50°C) and pressure (10–50 bar H) to minimize racemization. Monitor via inline FTIR .
- Purification: Employ simulated moving bed (SMB) chromatography for large-scale enantiomer separation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
